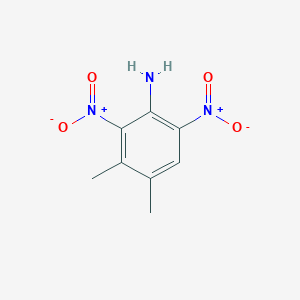

3,4-Dimethyl-2,6-Dinitroaniline

Descripción general

Descripción

3,4-Dimethyl-2,6-Dinitroaniline is an organic compound with the molecular formula C8H9N3O4. It is a derivative of aniline, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring. This compound is known for its applications in the agricultural industry, particularly as a metabolite and degradation product of the herbicide pendimethalin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-2,6-Dinitroaniline can be synthesized through the nitration of 3,4-dimethylanilineThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow nitration processes. These processes are designed to optimize the yield and purity of the product while minimizing the formation of by-products. The use of advanced reaction engineering techniques, such as pinched flow reactors, allows for precise control over reaction conditions and efficient scale-up of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethyl-2,6-Dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder or catalytic hydrogenation.

Common Reagents and Conditions

Reduction: Common reducing agents include iron powder, zinc dust, and catalytic hydrogenation using palladium on carbon.

Major Products Formed

Reduction: The reduction of this compound typically yields 3,4-dimethyl-2,6-diaminoaniline.

Substitution: Depending on the substituents introduced, various substituted aniline derivatives can be formed.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Metabolite:

One of the primary applications of 3,4-Dimethyl-2,6-Dinitroaniline is as a degradation product of the herbicide pendimethalin. Pendimethalin is widely used to control weeds in crops such as cotton, soybeans, and rice. The compound plays a role in understanding the environmental impact and metabolic pathways of herbicides in agricultural systems .

Weed Control:

As part of the dinitroaniline class of herbicides, it exhibits preemergent activity against annual grasses and broadleaf weeds. Research indicates that these compounds disrupt microtubule formation in plant cells, inhibiting cell division and growth .

Chemical Research Applications

Intermediate in Synthesis:

this compound serves as an important intermediate in the synthesis of various organic compounds, including other herbicides and dyes. Its ability to undergo electrophilic aromatic substitution reactions makes it valuable for creating diverse chemical derivatives .

Biological Studies:

The compound is also studied for its interactions with biological systems. Research has focused on its potential effects on enzymes and cellular pathways, providing insights into its biological activity and possible therapeutic applications .

Medical Research Applications

Pharmaceutical Development:

Ongoing research explores the potential of this compound as a lead compound for developing new pharmaceuticals. Its structural characteristics may offer pathways for synthesizing novel therapeutic agents targeting specific biological mechanisms .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-2,6-Dinitroaniline involves its interaction with cellular components, particularly tubulin. The compound disrupts the mitotic sequence by forming a complex with tubulin, thereby inhibiting cell division. This mechanism is similar to that of other dinitroaniline herbicides, which target the microtubule assembly process in plant cells .

Comparación Con Compuestos Similares

Similar Compounds

Pendimethalin: N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline, a widely

Actividad Biológica

3,4-Dimethyl-2,6-dinitroaniline (CAS Number: 12767673) is a chemical compound belonging to the class of dinitroanilines, which are primarily used as herbicides and are known for their biological activity. This article reviews the biological activity of this compound, including its metabolism, toxicological effects, and degradation pathways.

- Molecular Formula : C₈H₉N₃O₄

- Molecular Weight : 197.17 g/mol

- Chemical Structure : The compound features two nitro groups and two methyl groups attached to an aniline structure.

Metabolism and Toxicokinetics

The metabolism of this compound occurs primarily in the liver, where it undergoes nitroreduction and N-acetylation. Studies have shown that the compound is absorbed effectively after oral administration, with absorption rates reported to be over 79% in rats . The primary metabolites identified include:

- 3,5-Dinitroaniline

- 1,3-Diamino-5-nitrobenzene

These metabolites are significant as they may contribute to the overall toxicity profile of the compound .

Table 1: Metabolic Pathways of this compound

Toxicological Effects

Research indicates that this compound exhibits significant toxicological effects. In animal studies, exposure has resulted in various adverse effects including:

- Hepatotoxicity : Damage to liver cells due to accumulation of toxic metabolites.

- Neurotoxicity : Potential neurotoxic effects have been observed in murine models exposed to related compounds .

Case Study: Neurotoxicity Assessment

A study focusing on neuroblastoma cells demonstrated that low-dose exposure to dinitroanilines can alter protein expression related to cell survival and apoptosis. Proteins involved in mitochondrial function and membrane potential were significantly affected .

Environmental Impact and Biodegradation

The biodegradation of this compound has been studied in various microbial systems. Notably:

- Microbial Degradation : Certain soil bacteria and fungi can degrade this compound into less harmful metabolites. For example:

Table 2: Microbial Degradation Pathways

Propiedades

IUPAC Name |

3,4-dimethyl-2,6-dinitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)8(5(4)2)11(14)15/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTNLJYRURGLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40318-31-8 | |

| Record name | 3,4-dimethyl-2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.